Ragaglitazar
Overview
Description
Ragaglitazar is a novel compound known for its dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist activities. It has shown potent lipid-lowering and insulin-sensitizing efficacy in various animal models. This compound has been investigated for its potential use in treating type 2 diabetes and related metabolic disorders .
Preparation Methods
The synthesis of ragaglitazar involves a convergent synthetic procedure that includes a novel enzymatic kinetic resolution step. This method is suitable for large-scale preparation. The synthetic route typically involves the formation of the phenoxazine ring system, which is a key structural component of this compound .
Chemical Reactions Analysis
Ragaglitazar undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Ragaglitazar has been extensively studied for its potential applications in scientific research. In the field of medicine, it has been investigated for its ability to improve glycemic control and lipid profiles in patients with type 2 diabetes. Studies have shown that this compound can significantly reduce fasting plasma glucose, triglycerides, and insulin levels, while also increasing high-density lipoprotein cholesterol levels . In addition to its medical applications, this compound has also been studied for its effects on lipid metabolism and insulin sensitivity in animal models .
Mechanism of Action
Ragaglitazar exerts its effects by activating peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. Activation of these receptors leads to improved insulin sensitivity, enhanced glucose uptake into muscle and adipose tissue, and reduced plasma triglyceride levels. The molecular targets and pathways involved in the action of this compound include the regulation of genes involved in lipid metabolism and glucose homeostasis .
Comparison with Similar Compounds
Ragaglitazar is unique in its dual activation of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma, which distinguishes it from other similar compounds. Some of the similar compounds include rosiglitazone and KRP-297, which also target peroxisome proliferator-activated receptors but with different efficacy profiles. This compound has shown better insulin-sensitizing and lipid-lowering potential compared to these standard compounds .
Properties
CAS No. |
222834-30-2 |
---|---|
Molecular Formula |
C25H25NO5 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(2S)-2-ethoxy-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C25H25NO5/c1-2-29-24(25(27)28)17-18-11-13-19(14-12-18)30-16-15-26-20-7-3-5-9-22(20)31-23-10-6-4-8-21(23)26/h3-14,24H,2,15-17H2,1H3,(H,27,28)/t24-/m0/s1 |
InChI Key |
WMUIIGVAWPWQAW-DEOSSOPVSA-N |
SMILES |
CCOC(CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O |
Isomeric SMILES |
CCO[C@@H](CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
222834-30-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(-) DRF 2725 (-)3-(4-(2-(phenoxazin-10-yl)ethoxy)phenyl)-2-ethoxypropanoic acid DRF 2725 DRF-2725 DRF2725 NNC 61-0029 ragaglitaza |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.